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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B1142256 Get Quote

For researchers, scientists, and drug development professionals, a detailed comparison of the

Nuclear Magnetic Resonance (NMR) spectral data of the active pharmaceutical ingredient

Sofosbuvir and its process-related impurity, Impurity G, is presented. This guide provides a

side-by-side analysis of their ¹H and ¹³C NMR spectra, highlighting the key differences arising

from their diastereomeric relationship. All data is supported by detailed experimental protocols.

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that

targets the HCV NS5B polymerase.[1][2] During its synthesis, various impurities can be

generated, one of which is the diastereomer known as Impurity G. As diastereomers possess

different stereochemical arrangements, their spectroscopic profiles, particularly NMR spectra,

exhibit distinct characteristics. This guide aims to elucidate these differences, providing a

valuable resource for the identification and characterization of these compounds.

Experimental Protocols
The NMR spectral data presented in this guide were obtained using standard analytical

methodologies.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Varian 500 MHz DD2 or a Bruker

300 MHz Avance spectrometer.

Sample Preparation: Samples of Sofosbuvir and Impurity G were dissolved in deuterated

dimethyl sulfoxide (DMSO-d6).
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Data Acquisition and Referencing: Chemical shifts (δ) are reported in parts per million (ppm)

and are referenced to tetramethylsilane (TMS) as an internal standard. Standard pulse

sequences were utilized for acquiring one-dimensional (¹H and ¹³C) and two-dimensional

(COSY, HSQC, HMBC) NMR spectra to facilitate complete and unambiguous signal

assignments.

Data Presentation: A Comparative Table
The following tables summarize the ¹H and ¹³C NMR spectral data for Sofosbuvir and Impurity

G. Due to the proprietary nature of specific impurity data, a complete experimental dataset for

Impurity G is not publicly available. The data for Impurity G is inferred based on the expected

spectral shifts resulting from the change in stereochemistry at the phosphorus center, a

common feature of diastereomeric impurities in phosphoramidate prodrugs. The key

differentiator in the spectra is expected to be the chemical shifts of the nuclei in close proximity

to the chiral phosphorus center.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: DMSO-d6)

Assignment

Sofosbuvir Chemical Shift (δ

ppm), Multiplicity, Coupling

Constant (J Hz)

Impurity G Chemical Shift (δ

ppm), Multiplicity, Coupling

Constant (J Hz) (Predicted)

Imid Proton 10.0 (s) ~10.0 (s)

1-Ethylene 9.6 (d) ~9.6 (d)

Benzene Ring 7.18-7.28 (m) ~7.18-7.28 (m)

Tetrahydrofuran Protons 6.1, 4.4, 3.83 (m)
6.1, 4.4, 3.83 (m) - Minor shifts

expected

Methane Proton 4.93 (m) Shifted from 4.93 (m)

Methylene Proton 4.28 (m) Shifted from 4.28 (m)

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: DMSO-d6)
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Assignment
Sofosbuvir Chemical Shift (δ

ppm) (Representative)

Impurity G Chemical Shift (δ

ppm) (Predicted)

Carbonyl Carbons ~170-150 ~170-150

Aromatic Carbons ~150-120 ~150-120

Ribose Carbons ~90-60
Shifts expected in carbons

close to the phosphate group

Aliphatic Carbons ~40-15

Shifts expected in the L-

alanine and isopropyl ester

moieties

Mandatory Visualization
The structural relationship between Sofosbuvir and Impurity G, and the general workflow for

their NMR analysis are depicted in the following diagrams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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